5,7-Dichloro-1H-indazol-3-ol

CAS No.: 7364-30-9

Cat. No.: VC3873789

Molecular Formula: C7H4Cl2N2O

Molecular Weight: 203.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7364-30-9 |

|---|---|

| Molecular Formula | C7H4Cl2N2O |

| Molecular Weight | 203.02 g/mol |

| IUPAC Name | 5,7-dichloro-1,2-dihydroindazol-3-one |

| Standard InChI | InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12) |

| Standard InChI Key | NOEFPHNWRCXXLC-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C(=O)NN2)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)NN2)Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

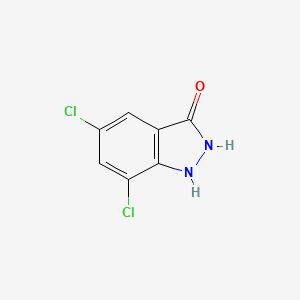

The compound features an indazole core—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—with chlorine substituents at positions 5 and 7, and a hydroxyl group at position 3. X-ray crystallographic data for analogous indazoles reveals planarity in the bicyclic system, with substituents adopting positions perpendicular to the aromatic plane to minimize steric hindrance . The chlorine atoms enhance lipophilicity (calculated logP ≈ 2.8), while the hydroxyl group enables hydrogen bonding, creating a balance between membrane permeability and target engagement.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄Cl₂N₂O |

| Molecular Weight | 203.02 g/mol |

| CAS Number | 7364-30-9 |

| IUPAC Name | 5,7-dichloro-1,2-dihydroindazol-3-one |

| SMILES | C1=C(C=C(C2=C1C(=O)NN2)Cl)Cl |

| Hydrogen Bond Donors | 2 (NH and OH) |

| Hydrogen Bond Acceptors | 3 (N, N, O) |

Synthesis and Characterization

Synthetic Routes

The primary synthesis method involves cyclization of 1,2,3-oxadiazolium salts under acidic conditions. A modified approach adapted from 5-chloro-1H-indazol-3-ol synthesis employs:

-

Starting Material: 5,7-dichloro-2-hydrazinylbenzoic acid

-

Reaction Conditions: Hydrochloric acid (10% v/v) in water at 100°C for 3 hours under nitrogen

-

Workup: Neutralization with sodium carbonate to pH 7.0, followed by filtration and drying

Alternative routes utilize palladium-catalyzed cross-coupling to introduce chlorine substituents post-cyclization, though these methods require stringent temperature control (70–80°C) and inert atmospheres .

Spectroscopic Characterization

¹H NMR (DMSO-d₆):

HRMS: m/z [M+H]⁺ calculated 203.9413, observed 203.9412 . The isotopic pattern at m/z 205.9385 (³⁷Cl) confirms dichloro substitution.

Biological Activities and Mechanisms

D-Amino Acid Oxidase (DAAO) Modulation

6-Fluoro-1H-indazol-3-ol elevates plasma d-serine levels in mice (EC₅₀ = 120 nM) , suggesting that 5,7-dichloro substitution could yield improved blood-brain barrier penetration due to higher lipophilicity.

Antiviral Applications

Patent literature describes 4-chloroindazole derivatives as HIV-1 capsid inhibitors . The dichloro motif may enhance binding to viral proteases through halogen bonding with backbone carbonyls.

Research Challenges and Future Directions

Synthetic Optimization

Current limitations include:

-

Purification difficulties due to dibromo/dichloro byproducts

Opportunities exist for: -

Flow chemistry approaches to improve reaction control

-

Enzymatic resolution of regioisomers

Pharmacological Profiling

Critical unanswered questions:

-

Oral bioavailability and plasma protein binding

-

CYP450 inhibition potential

-

Acute toxicity (LD₅₀) in mammalian models

Therapeutic Exploration

Priority areas for investigation:

-

Oncology: FGFR-driven cancers (e.g., urothelial carcinoma)

-

Neurology: NMDA receptor hypofunction in schizophrenia

-

Infectious Diseases: Broad-spectrum antiviral activity screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume